3-Feruloylquinic acid

Vue d'ensemble

Description

3-Feruloylquinic acid is a derivative of quinic acid-bound phenolic acid. It shows antioxidant activity and is markedly enhanced by high photosynthetically active radiation (PAR) and UV irradiances .

Synthesis Analysis

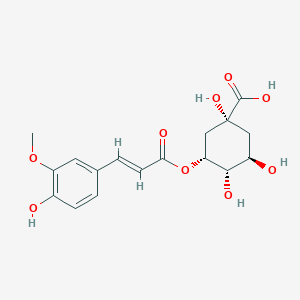

Phenolic compounds like 3-Feruloylquinic acid are made of one or more hydroxyl groups directly attached to one or more aromatic rings . Two phenolic compounds can form an ester such as esters of coumaric acid with quinic acid (5-coumaroylquinic acid), and Ferulic acid with quinic acid (3-feruloylquinic acid) .Molecular Structure Analysis

The molecular formula of 3-Feruloylquinic acid is C17H20O9 . Its exact mass is 368.11 and its molecular weight is 368.340 .Chemical Reactions Analysis

The electrochemical properties of 3-Feruloylquinic acid strongly depend on their chemical structure and electronic properties . The presence of electron-donating −OH, −CH═CH− and −OCH3 groups and strong electron-withdrawing ester (−COOR) group presented in their structure .Physical And Chemical Properties Analysis

The density of 3-Feruloylquinic acid is 1.5±0.1 g/cm3. Its boiling point is 629.4±55.0 °C at 760 mmHg . It has 9 H bond acceptors and 5 H bond donors .Applications De Recherche Scientifique

Antioxidant Properties

Both 5-Feruloylquinic acid (5-FQA) and 3-Feruloylquinic acid (3-FQA) are known to exhibit potential antioxidant effects . They act as hydroperoxyl radical scavengers and xanthine oxidase (XO) inhibitors . Their antioxidant capacity is potent in both polar and lipidic physiological media, with rate constants higher than those of common antioxidants, such as Trolox and BHT .

Xanthine Oxidase Inhibition

5-FQA and 3-FQA show good affinity with the active site of the XO enzyme and form stable complexes . This suggests that they could be used in the treatment of diseases where XO plays a key role, such as gout.

Anti-inflammatory Activity

The anti-inflammatory activity of 5-FQA is attributed to reducing the proinflammatory activity of cytokines . This suggests potential applications in the treatment of inflammatory diseases.

Enhancement of Food Bioactivity

5-FQA is used to enhance the antioxidant activity of foods . An increase in anthocyanins and antioxidant activity was observed when extracts containing 5-FQA were added to different food matrices such as dairy products, coffee drinks, chocolate, and bakery products .

Photosynthesis Enhancement

3-FQA markedly enhances photosynthetically active radiation (PAR) and UV irradiances . This suggests potential applications in improving plant growth and productivity.

Potential Health Benefits

Due to their antioxidant and anti-inflammatory properties, both 5-FQA and 3-FQA may have potential health benefits. They could reduce the risk of cardiovascular diseases, type 2 diabetes, and Alzheimer’s disease .

Mécanisme D'action

Target of Action

5-Feruloylquinic acid (5-FQA) is known to target xanthine oxidase (XO) and tyrosinase . These enzymes play crucial roles in various biological processes. XO is involved in purine metabolism and is a source of reactive oxygen species, while tyrosinase is a key enzyme in melanin synthesis.

Mode of Action

5-FQA exhibits its antioxidant effects by acting as a hydroperoxyl radical scavenger and an inhibitor of xanthine oxidase . It interacts with these targets, leading to a decrease in the production of reactive oxygen species, thereby mitigating oxidative stress . Additionally, 5-FQA shows inhibitory activities against tyrosinase, which can lead to a reduction in melanin synthesis .

Biochemical Pathways

The action of 5-FQA affects the shikimate and phenylpropanoid pathways , which are important for understanding the biosynthesis of individual phenolic compounds . These pathways are involved in the production of hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives, including 5-FQA .

Result of Action

The interaction of 5-FQA with its targets results in potent antioxidative effects . By scavenging hydroperoxyl radicals and inhibiting xanthine oxidase, 5-FQA helps to mitigate oxidative stress . Its inhibitory activity against tyrosinase can lead to a reduction in melanin synthesis .

Action Environment

The action of 5-FQA can be influenced by various environmental factors. For instance, its antioxidative effects can vary depending on the physiological environment, with different effects observed in polar and lipidic physiological media

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)/b5-3+/t11-,13-,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGZUCNPTLULOL-KQJPBSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401341746 | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Feruloylquinic acid | |

CAS RN |

87099-72-7 | |

| Record name | 3-Feruloylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Feruloylquinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401341746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FERULOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DG2CT594J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Feruloylquinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

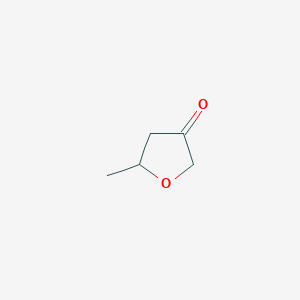

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 5-Feruloylquinic acid?

A1: The molecular formula of 5-Feruloylquinic acid is C16H18O9, and its molecular weight is 354.31 g/mol.

Q2: How can I identify and quantify 5-Feruloylquinic acid in a sample?

A2: High-performance liquid chromatography coupled with various detection methods, such as diode array detection (HPLC-DAD) [, ], mass spectrometry (HPLC-MS) [, , , , , , , , ], and tandem mass spectrometry (LC-MS/MS) [, , , ], have been widely used for the identification and quantification of 5-Feruloylquinic acid in various matrices like coffee beans, fruits, and plant extracts. These techniques offer high sensitivity, selectivity, and the ability to differentiate isomers.

Q3: What are the challenges associated with identifying 5-Feruloylquinic acid isomers, and how are they addressed?

A3: Identifying 5-Feruloylquinic acid isomers can be challenging due to their similar molecular structures and properties. High-resolution mass spectrometry (HR-MS) [] and tandem mass spectrometry (MS/MS) [, , , , , ] are particularly useful for distinguishing between isomers by providing detailed fragmentation patterns. Additionally, comparing retention times with authentic standards during chromatographic analysis helps confirm the identity of specific isomers.

Q4: What are the primary natural sources of 5-Feruloylquinic acid?

A4: 5-Feruloylquinic acid is found in significant amounts in green coffee beans, particularly in Robusta coffee (Coffea canephora) [, , , ]. It is also present in other plant sources like loquat fruit (Eriobotrya japonica) [], aronia berries (Aronia melanocarpa) [], and Hypericum perforatum [, ].

Q5: How do different drying methods affect the content of 5-Feruloylquinic acid in green coffee beans?

A5: Research suggests that microwave vacuum drying (MVD) effectively preserves 5-Feruloylquinic acid content in green coffee beans, resulting in higher concentrations compared to other methods like room temperature drying, heat pump drying, freeze drying, and combined microwave power vacuum drying [].

Q6: Does roasting coffee beans affect 5-Feruloylquinic acid levels?

A6: Yes, roasting coffee beans can lead to the degradation and transformation of 5-Feruloylquinic acid. The roasting process induces complex chemical reactions, forming various derivatives, including lactones, shikimates, and other breakdown products [].

Q7: What are the reported biological activities of 5-Feruloylquinic acid?

A7: 5-Feruloylquinic acid has demonstrated various biological activities in vitro, including antioxidant [, , , ], anti-inflammatory [, ], and anti-angiogenic properties []. It has also shown potential inhibitory effects against α-amylase [] and tyrosinase [].

Q8: Could 5-Feruloylquinic acid be used as a marker for coffee quality?

A8: Yes, 5-Feruloylquinic acid, along with other chlorogenic acids, is considered a quality marker for coffee [].

Q9: Has 5-Feruloylquinic acid been investigated for its potential antidiabetic effects?

A9: Yes, research has explored the antidiabetic potential of coffee silverskin extracts, which contain 5-Feruloylquinic acid. Studies using human intestinal epithelial (Caco-2) cells suggest that these extracts can inhibit intestinal glucose and fructose uptake, potentially by influencing the expression of sugar transporter genes like GLUT2 and SGLT1 [].

Q10: How does the presence of 5-Feruloylquinic acid in different vertical layers of the coffee plant canopy affect the sensory attributes of coffee?

A10: Studies have shown that coffee beans from the lower, self-shaded canopy layer (Li) tend to have higher concentrations of 5-Feruloylquinic acid and other compounds like 3,4-dicaffeoylquinic acid, sucrose, caffeine, and proteins []. These beans produce a coffee beverage with desirable sensory attributes, including sweetness, bitterness, brown color, and low astringency.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)

![N-[2-(Benzoylsulfanyl)propanoyl]glycine](/img/structure/B104375.png)